Spiclamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

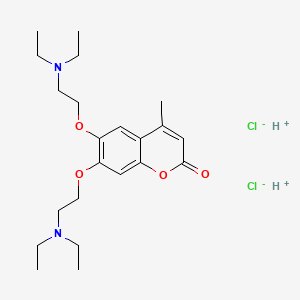

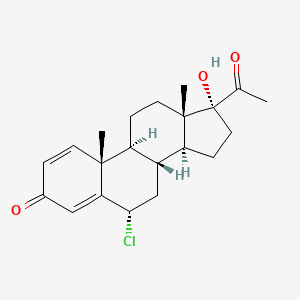

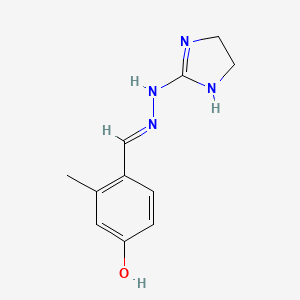

Spiclamine is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. It is a tropane alkaloid, similar to scopolamine, and is known for its anticholinergic effects. Tropane alkaloids are a class of naturally occurring chemical compounds that have a bicyclic structure and are found in plants of the Solanaceae family .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of spiclamine involves several synthetic routes, including the use of magnetic field-induced crystallization. This method is based on the difference in solubility between this compound and its hydrobromide form. The process involves salifying crystallization, followed by treatment with a magnetic field to achieve high purity . The influence of crystallization solvents and magnetic field intensity on the crystallization process has been studied to optimize the yield and purity of this compound .

Industrial Production Methods: Industrial production of this compound primarily relies on large-scale field plant cultivation of hybrids between Duboisia myoporoides and Duboisia leichhardtii. Biotechnological approaches, such as the use of callus cultures or genetically transformed hairy root cultures, have been explored but are not yet competitive with traditional methods .

Chemical Reactions Analysis

Types of Reactions: Spiclamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to produce derivatives with specific functions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like chlorine or bromine .

Major Products Formed: The major products formed from these reactions include various derivatives of this compound that have been modified to enhance their pharmacological properties. For example, the oxidation of this compound can produce compounds with increased anticholinergic activity .

Scientific Research Applications

Spiclamine has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other tropane alkaloids. In biology, it is studied for its effects on the nervous system, particularly its anticholinergic properties . In medicine, this compound is used to treat motion sickness and postoperative nausea and vomiting . Additionally, it has applications in the pharmaceutical industry for the development of new drugs with anticholinergic effects .

Mechanism of Action

Spiclamine exerts its effects by antagonizing muscarinic acetylcholine receptors (mAChRs) in the central nervous system and throughout the body. This action blocks the effects of acetylcholine, a neurotransmitter, leading to various therapeutic and adverse effects related to the alteration of parasympathetic nervous system and cholinergic signaling . The molecular targets involved include the M1, M2, and M3 subtypes of muscarinic receptors .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to spiclamine include scopolamine, hyoscyamine, and atropine. These compounds share a similar tropane ring structure and exhibit anticholinergic properties .

Uniqueness: What sets this compound apart from these similar compounds is its unique combination of high potency and reduced side effects. While scopolamine and hyoscyamine are well-known for their anticholinergic effects, this compound offers a more favorable therapeutic profile with fewer adverse reactions .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties, combined with its wide range of applications, make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.

Properties

CAS No. |

90243-97-3 |

|---|---|

Molecular Formula |

C20H25ClN2O |

Molecular Weight |

344.9 g/mol |

IUPAC Name |

4-[(1'R,3'S,4'S,5R)-3'-(4-chlorophenyl)spiro[3,4-dihydropyrrole-5,2'-bicyclo[2.2.1]heptane]-2-yl]morpholine |

InChI |

InChI=1S/C20H25ClN2O/c21-17-5-2-14(3-6-17)19-15-1-4-16(13-15)20(19)8-7-18(22-20)23-9-11-24-12-10-23/h2-3,5-6,15-16,19H,1,4,7-13H2/t15-,16+,19+,20+/m0/s1 |

InChI Key |

KIYTZWUWLDEAMW-LNKGRISISA-N |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1[C@H]([C@@]23CCC(=N3)N4CCOCC4)C5=CC=C(C=C5)Cl |

Canonical SMILES |

C1CC2CC1C(C23CCC(=N3)N4CCOCC4)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

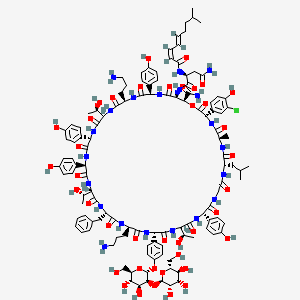

![N-[24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,30,39-tris(1-hydroxyethyl)-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-(octa-2,4-dienoylamino)butanediamide](/img/structure/B10859766.png)

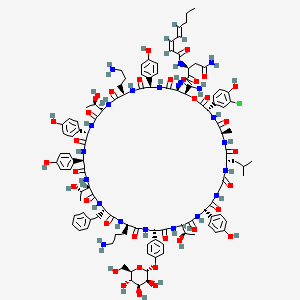

![(2S)-N-[(3S,6R,15S,21S,27S,36S,42R,48S)-24,42-bis(3-aminopropyl)-27-benzyl-49-carbamoyl-3-(3-chloro-4-hydroxyphenyl)-21-[4-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-18,39-bis[(1R)-1-hydroxyethyl]-30-[(1S)-1-hydroxyethyl]-15,33,36,45-tetrakis(4-hydroxyphenyl)-6-methyl-9-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47-hexadecaoxo-1-oxa-4,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecazacyclononatetracont-48-yl]-2-[[(2Z,4E)-octa-2,4-dienoyl]amino]butanediamide](/img/structure/B10859801.png)

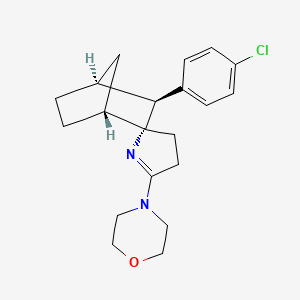

![(1R,2S,6R,14R,15R,19R)-19-[(2S)-2-hydroxypentan-2-yl]-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol](/img/structure/B10859823.png)